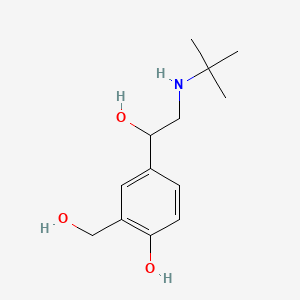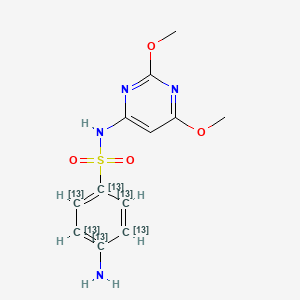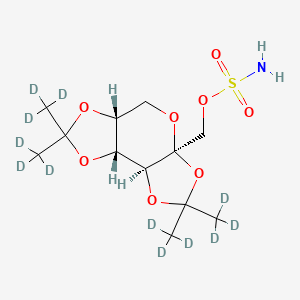
(R)-(-)-Phenylephrine-d3 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
®-(-)-Phenylephrine-d3 HCl is a deuterated form of phenylephrine hydrochloride, where three hydrogen atoms are replaced by deuterium. Phenylephrine is a selective alpha-1 adrenergic receptor agonist commonly used as a decongestant, mydriatic agent, and vasopressor. The deuterated form is often used in scientific research to study the pharmacokinetics and metabolic pathways of phenylephrine due to the isotope effect, which can alter the compound’s behavior in biological systems.
科学的研究の応用
®-(-)-Phenylephrine-d3 HCl has several scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of phenylephrine in biological systems.
Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites of phenylephrine.
Isotope Effect Studies: Used to study the isotope effect on the pharmacological activity and stability of phenylephrine.
Analytical Chemistry: Employed as an internal standard in mass spectrometry and other analytical techniques.
作用機序
Target of Action
®-(-)-Phenylephrine-d3 HCl, commonly known as Phenylephrine, primarily targets the α1-adrenergic receptors . These receptors play a crucial role in the constriction of both arteries and veins .
Mode of Action
Phenylephrine is a selective α1-adrenergic receptor agonist . It interacts with these receptors, causing vasoconstriction . Unlike pseudoephedrine, which causes both vasoconstriction and an increase in mucociliary clearance through its non-specific adrenergic activity, Phenylephrine’s selective α1-adrenergic receptor agonism causes vasoconstriction alone .
Biochemical Pathways
The primary biochemical pathway affected by Phenylephrine is the vasoconstriction pathway. By selectively binding to α1-adrenergic receptors, Phenylephrine triggers a series of biochemical reactions that result in the constriction of blood vessels . This action can affect various downstream effects, including changes in blood pressure and pupil dilation.
Pharmacokinetics
Phenylephrine exhibits a bioavailability of 38% through the gastrointestinal tract . It is primarily metabolized in the liver through oxidative deamination . The onset of action is very rapid when administered intravenously and occurs within 20 minutes when taken orally . The elimination half-life of Phenylephrine ranges from 2.1 to 3.4 hours , and its duration of action can last up to 20 minutes when administered intravenously and up to 4 hours when taken orally .
Result of Action
The primary result of Phenylephrine’s action is vasoconstriction, which leads to an increase in blood pressure . This effect makes Phenylephrine useful in various clinical applications, such as treating nasal congestion, dilating the pupil, and increasing blood pressure in cases of hypotension .
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(-)-Phenylephrine-d3 HCl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of deuterated benzaldehyde.
Reductive Amination: The deuterated benzaldehyde undergoes reductive amination with deuterated methylamine to form deuterated phenylethanolamine.
Hydrochloride Formation: The final step involves the reaction of deuterated phenylethanolamine with hydrochloric acid to form ®-(-)-Phenylephrine-d3 HCl.
Industrial Production Methods: Industrial production of ®-(-)-Phenylephrine-d3 HCl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of deuterated benzaldehyde and deuterated methylamine.
Catalytic Hydrogenation: Use of catalytic hydrogenation to ensure high yield and purity.
Purification: Multiple purification steps, including crystallization and recrystallization, to obtain the final product with high isotopic purity.
化学反応の分析
Types of Reactions: ®-(-)-Phenylephrine-d3 HCl undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert phenylephrine to its corresponding quinone.
Reduction: Reduction reactions can convert phenylephrine to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include thionyl chloride and phosphorus tribromide.
Major Products:
Oxidation: Formation of phenylephrine quinone.
Reduction: Formation of phenylephrine alcohol.
Substitution: Formation of phenylephrine derivatives with various functional groups.
類似化合物との比較
Phenylephrine: The non-deuterated form of ®-(-)-Phenylephrine-d3 HCl.
Ephedrine: Another alpha-adrenergic agonist with similar vasoconstrictive properties.
Pseudoephedrine: A stereoisomer of ephedrine with similar decongestant effects.
Uniqueness: ®-(-)-Phenylephrine-d3 HCl is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties and provide insights into the metabolic pathways of phenylephrine. This makes it a valuable tool in scientific research for studying the behavior of phenylephrine in biological systems.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-(-)-Phenylephrine-d3 HCl involves the conversion of starting material (S)-(-)-Phenylephrine-d3 to the desired product through a series of chemical reactions.", "Starting Materials": [ "(S)-(-)-Phenylephrine-d3", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium bisulfite", "Sodium carbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve (S)-(-)-Phenylephrine-d3 in hydrochloric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium bisulfite to the reaction mixture to convert the diazonium salt to the corresponding sulfonamide.", "Step 3: Neutralize the reaction mixture with sodium hydroxide and extract the product with ethyl acetate.", "Step 4: Wash the organic layer with water and dry over sodium carbonate.", "Step 5: Concentrate the organic layer and dissolve the residue in hydrochloric acid to form (R)-(-)-Phenylephrine-d3 HCl." ] } | |
CAS番号 |
1276197-50-2 |
分子式 |
C9H10NO2D3·HCl |
分子量 |
106.69 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
61-76-7 (unlabelled) |
同義語 |
Phenylephrine D3 hydrochloride; 3-[(1R)-1-hydroxy-2-(methylamino)ethyl](2,4,6-D3)phenol hydrchloride |
タグ |
Epinephrine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1S,2S,4R,5R)-9-(trideuteriomethyl)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrobromide](/img/structure/B602555.png)





![(4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B602564.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
